molecular formula C23H20ClN5O3 B12712869 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime CAS No. 103255-67-0

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime

Cat. No.: B12712869
CAS No.: 103255-67-0
M. Wt: 449.9 g/mol
InChI Key: BAHCQOHKCQXXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime is a complex organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common steps may include:

    Formation of the piperidinone ring: This can be achieved through cyclization reactions.

    Introduction of the naphthyridine moiety: This step may involve coupling reactions using appropriate halogenated naphthyridine derivatives.

    Oxime formation: The final step often involves the reaction of the ketone group with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Controlled temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxime group to a nitro group.

    Reduction: Reduction of the ketone or oxime group to corresponding alcohols or amines.

    Substitution: Halogenation or alkylation reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and inhibition.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinone derivatives: Compounds with similar piperidinone structures.

    Naphthyridine derivatives: Compounds containing the naphthyridine moiety.

    Isoindolone derivatives: Compounds with isoindolone structures.

Uniqueness

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

103255-67-0

Molecular Formula

C23H20ClN5O3

Molecular Weight

449.9 g/mol

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(4-hydroxyiminopiperidin-1-yl)-2-oxoethyl]-3H-isoindol-1-one

InChI

InChI=1S/C23H20ClN5O3/c24-19-7-5-14-6-8-20(26-22(14)25-19)29-18(16-3-1-2-4-17(16)23(29)31)13-21(30)28-11-9-15(27-32)10-12-28/h1-8,18,32H,9-13H2

InChI Key

BAHCQOHKCQXXOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.